molecular formula C11H14ClN B186160 4-(2-Chlorophenyl)piperidine CAS No. 100129-35-9

4-(2-Chlorophenyl)piperidine

Cat. No. B186160
CAS RN: 100129-35-9
M. Wt: 195.69 g/mol
InChI Key: LIQZVQFEBKPDRL-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)piperidine is a compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 g/mol . The compound is also known by other names such as Piperidine, 4-(2-chlorophenyl)-, and has a CAS number 100129-35-9 .


Molecular Structure Analysis

The IUPAC name for 4-(2-Chlorophenyl)piperidine is the same . The InChI string is InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 , and the canonical SMILES string is C1CNCCC1C2=CC=CC=C2Cl .


Physical And Chemical Properties Analysis

4-(2-Chlorophenyl)piperidine has a molecular weight of 195.69 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 195.0814771 g/mol . The compound has a topological polar surface area of 12 Ų, a heavy atom count of 13, and a complexity of 154 .

Scientific Research Applications

Antibacterial Activity

4-(2-Chlorophenyl)piperidine derivatives have been screened for their antibacterial activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium .

Anticancer Agents

These compounds have also been utilized in the synthesis of anticancer agents, showing promising activity against androgen-refractory cancer cell lines .

Antifungal Activity

In addition to their antibacterial properties, these derivatives exhibit antifungal activity against fungi like Aspergillus niger and Aspergillus flavus .

ALK and ROS1 Dual Inhibitors

A series of piperidine derivatives have been designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .

Pharmacophoric Features in Drug Discovery

Piperidine byproducts are recognized for their pharmacophoric features and are being utilized in various therapeutic applications, including antiviral, antimalarial, antimicrobial, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic treatments .

Apoptosis Induction in Lung Cancer Cells

Piperine, a derivative of piperidine, has been shown to induce apoptosis in lung cancer cells by altering the Bax:Bcl-2 ratio and down-regulating CD31 expression .

Each of these applications demonstrates the versatility and potential of 4-(2-Chlorophenyl)piperidine in scientific research and drug development.

Journal of Chemical and Pharmaceutical Research Pharmacological Applications of Piperidine Derivatives Piperidine Derivatives: Recent Advances in Synthesis and … - MDPI Piperidine nucleus in the field of drug discovery Anticancer Applications and Pharmacological Properties of Piperidine …

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(2-Chlorophenyl)piperidine, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

4-(2-Chlorophenyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of piperidine derivatives involves the regulation of several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives suitable for once-daily administration. Following oral administration, these compounds are rapidly absorbed, reaching peak plasma concentration in approximately 3 hours .

Result of Action

The result of the action of piperidine derivatives is the inhibition of cell migration and cell cycle arrest, which inhibits the survivability of cancer cells . For instance, piperidine reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

properties

IUPAC Name

4-(2-chlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQZVQFEBKPDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585660
Record name 4-(2-Chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)piperidine

CAS RN

100129-35-9
Record name 4-(2-Chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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